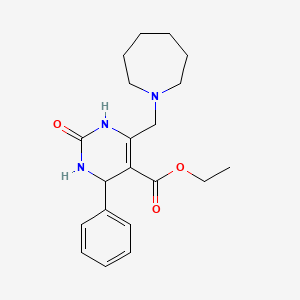![molecular formula C21H25NO4 B11429822 6,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11429822.png)
6,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and a phenyl ring with an isopropoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Phenyl Ring: The phenyl ring with the isopropoxy group can be attached through a Friedel-Crafts alkylation reaction, using an appropriate phenol derivative and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, particularly in overcoming multidrug resistance in cancer cells.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying quinoline chemistry.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate P-glycoprotein-mediated multidrug resistance by inhibiting the efflux of chemotherapeutic agents from cancer cells . This enhances the accumulation of drugs within the cells, thereby increasing their cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxyquinazoline-2,4-dione: Another quinoline derivative with similar structural features but different biological activities.
6,7-dimethoxy-3,4-dihydroisoquinoline: A related compound with a different core structure and distinct chemical properties.
Uniqueness
6,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate multidrug resistance makes it particularly valuable in medicinal chemistry research.
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C21H25NO4/c1-13(2)12-26-18-8-6-5-7-14(18)15-10-21(23)22-17-11-20(25-4)19(24-3)9-16(15)17/h5-9,11,13,15H,10,12H2,1-4H3,(H,22,23) |
InChI Key |
WBKDIXSDFVLXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11429740.png)

![3-amino-6-benzyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11429761.png)

![8-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429772.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11429778.png)
![(2E)-2-[4-(methylsulfanyl)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11429783.png)

![Methyl 4-{[1-(adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}benzoate](/img/structure/B11429803.png)
![5-amino-N-(2-methylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11429807.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11429809.png)
![5-(3-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B11429810.png)
![2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11429813.png)
![3-(4-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429816.png)
